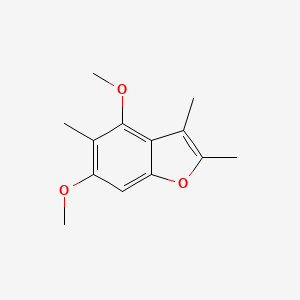
Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethoxy-2,3,5-trimethylbenzofuran is an organic compound with the molecular formula C13H16O3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and 2,3,5-trimethylphenol.
Formation of Benzofuran Core: The key step involves the cyclization of the starting materials to form the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, where the aldehyde group of 2,4,6-trimethoxybenzaldehyde reacts with the phenol group of 2,3,5-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The final step involves the introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring. This can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4,6-Dimethoxy-2,3,5-trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The methoxy and methyl groups on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
4,6-Dimethoxy-2,3,5-trimethylbenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular functions.
相似化合物的比较
Similar Compounds
2,4,6-Trimethoxybenzofuran: Similar in structure but lacks the three methyl groups.
4,6-Dimethoxy-2,3,5-trimethylphenol: Similar in structure but lacks the benzofuran core.
2,3,5-Trimethylbenzofuran: Similar in structure but lacks the methoxy groups.
Uniqueness
4,6-Dimethoxy-2,3,5-trimethylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
831171-05-2 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3 |
InChI 键 |
OEASDQXKPVVKEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
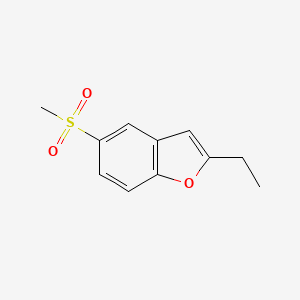
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
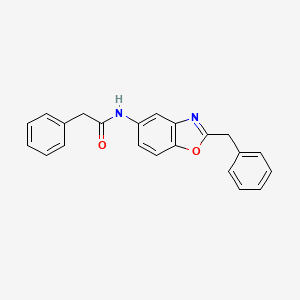

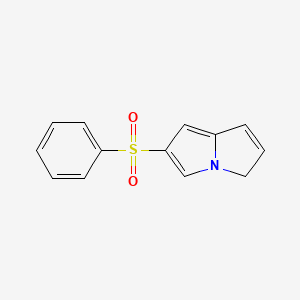
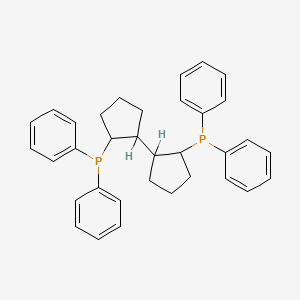
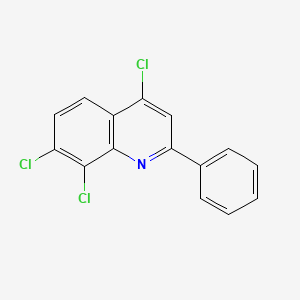
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
